molecular formula C17H18N2O4S B2609797 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 922089-85-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No.: B2609797
CAS No.: 922089-85-8
M. Wt: 346.4
InChI Key: JNWICUNVUHXEAW-UHFFFAOYSA-N
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Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a synthetic compound. It belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals. The molecular formula is C21H16F2N2O4S and the average mass is 430.424 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C21H16F2N2O4S . The mono-isotopic mass is 430.079895 Da .

Scientific Research Applications

Catalytic Asymmetric Synthesis

The compound plays a pivotal role in the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines. This process leads to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, utilizing a diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, achieving high yields and enantioselectivities (Munck et al., 2017).

Asymmetric Alkynylation

The compound is integral in asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, combining chiral phosphoric acid and Ag(I) catalysts to synthesize optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. These derivatives contain a carbon-carbon triple bond, leading to heterocyclic products with significant enantiomeric excesses (Ren et al., 2014).

Synthesis of Novel Polycyclic Systems

It contributes to the synthesis of a new polycyclic system involving 1,4-benzodiazepine and isoindolinone fragments. This complex synthesis pathway results in the formation of novel fused pentacyclic systems, providing insights into complex organic structures (Ukhin et al., 2011).

Biomass-Involved Synthesis of N-Heterocycles

The compound plays a role in an efficient biomass-involved method for assembling novel and diversified benzo-fused N-heterocycles. This process involves N-arylation reactions followed by chemo- and regio-selective intramolecular lactonization or acylation, producing benzo-fused N-heterocycles with various ring systems (Zhang et al., 2015).

Asymmetric Transfer Hydrogenation

The compound is also used in asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds. This process, utilizing an (R,R)-Ru-Ts-DPEN complex, yields biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion rates and high enantioselectivity, using water as an environmentally benign solvent (More & Bhanage, 2017).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-4-24(21,22)18-12-6-8-15-13(10-12)17(20)19(3)14-9-11(2)5-7-16(14)23-15/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWICUNVUHXEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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